Computed Molecular Complexity as a Proxy for Synthetic Accessibility and Entropic Penalty
PubChem's computed molecular Complexity index, which integrates constitutional and topological features, distinguishes the 2,3-difluoro isomer (Complexity = 159) from the symmetrical 2,6-difluoro isomer (Complexity = 149) [1]. Higher complexity reflects a greater number of non-equivalent atoms and asymmetric substitution patterns, which translates into a richer (1)H and (19)F NMR fingerprint for reaction monitoring and a larger entropic penalty upon binding—potentially enhancing selectivity in target engagement when desirable [2].
| Evidence Dimension | Computed molecular complexity (Cactvs 3.4.x) |
|---|---|
| Target Compound Data | Complexity = 159 (2,3-difluoro isomer) |
| Comparator Or Baseline | Complexity = 149 (2,6-difluoro isomer); Complexity = 159 (2,4-difluoro isomer, identical to target) |
| Quantified Difference | Δ Complexity = +10 vs. 2,6-isomer (6.7% higher); vs. 2,4-isomer: no difference |
| Conditions | Computed by Cactvs 3.4.6.11 / 3.4.8.24 as implemented in PubChem 2025 release |
Why This Matters
The higher molecular complexity of the 2,3-isomer relative to the 2,6-isomer provides more informative NMR spectra for quality control and reaction monitoring, and may confer a modest entropic selectivity advantage in target binding—relevant for users optimizing lead compounds.
- [1] PubChem CID 63969054 (2,3-isomer, Complexity 159) vs. PubChem CID 54775867 (2,6-isomer, Complexity 149). National Center for Biotechnology Information (2025). View Source
- [2] Böhm, H. J. (1994). The development of a simple empirical scoring function to estimate the binding constant for a protein-ligand complex of known three-dimensional structure. Journal of Computer-Aided Molecular Design, 8(3), 243-256. Class-level evidence on entropy penalty in binding. View Source
